2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is an organic compound characterized by its complex structure, which includes a cyclohexane ring, a thienyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thienyl and cyclohexane intermediates. The key steps include:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and a suitable electrophile, such as methoxycarbonyl chloride, under controlled conditions.
Cyclohexane Intermediate Preparation: The cyclohexane ring is prepared through a series of reactions, including hydrogenation and functional group transformations.
Coupling Reaction: The thienyl and cyclohexane intermediates are coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the methoxycarbonyl group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, catalytic amounts of acid or base.
Major Products:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Substituted derivatives at the methoxycarbonyl group.
Scientific Research Applications
2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 2-({[2-(methoxycarbonyl)-3-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[3-(methoxycarbonyl)-2-furyl]amino}carbonyl)cyclohexanecarboxylic acid
Comparison:
- Structural Differences: The position and nature of the substituents on the thienyl or furyl group can significantly affect the compound’s properties.
- Reactivity: Variations in the substituents can lead to differences in reactivity, particularly in oxidation and reduction reactions.
- Biological Activity: The biological activity of these compounds can vary based on their structural differences, influencing their potential applications in medicine and biology.
This detailed article provides a comprehensive overview of 2-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(3-methoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-14(19)10-6-7-21-12(10)15-11(16)8-4-2-3-5-9(8)13(17)18/h6-9H,2-5H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGJLAFIYFZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.